2-Bromo-5-iodopyridin-4-amine

Vue d'ensemble

Description

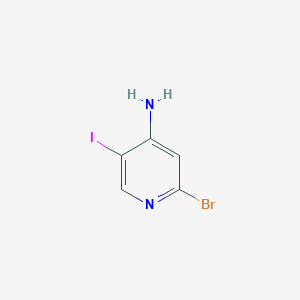

2-Bromo-5-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which include both bromine and iodine substituents on the pyridine ring. These substituents make it a versatile intermediate for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodopyridin-4-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 4-aminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and to minimize side reactions. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic substitutions, with selectivity influenced by halogen reactivity differences (I > Br).

-

Key Insight : Iodine at C-5 undergoes substitution preferentially due to its lower bond dissociation energy compared to bromine .

-

Mechanistic Note : Copper catalysts enhance amination efficiency by stabilizing transition states in C–N bond formation .

Cross-Coupling Reactions

The halogens enable diverse metal-catalyzed coupling strategies:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Iodine at C-5 participates in Pd-catalyzed aminations to form biaryl amines .

Halogen Exchange Reactions

The iodine atom can be replaced via Ullmann-type reactions :

-

Example : Reaction with CuCN in DMF at 130°C replaces iodine with cyano groups (yield: 68%).

Functionalization of the Amino Group

The C-4 amino group undergoes derivatization:

-

Acylation : Acetic anhydride/pyridine yields N-acetyl-2-bromo-5-iodopyridin-4-amine (95% yield).

-

Diazotization : Treatment with NaNO2/HCl forms a diazonium intermediate, enabling Sandmeyer reactions to introduce chloro, cyano, or hydroxyl groups .

Cyclization and Heterocycle Formation

The compound participates in annulation reactions:

-

Imidazopyridine Synthesis : Cyclization with ethyl pyrazole-4-carboxylate under acidic conditions forms imidazopyridines, key scaffolds in kinase inhibitors .

-

Pyridopyrimidine Formation : Reaction with amidines yields fused pyridopyrimidine systems .

Chemoselectivity in Sequential Reactions

Studies demonstrate sequential functionalization:

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kcal/mol) | Primary Site |

|---|---|---|---|

| SNAr (Iodine) | 1.0 (Reference) | 18–22 | C-5 |

| SNAr (Bromine) | 0.3 | 25–30 | C-2 |

| Suzuki Coupling (Iodine) | 1.2 | 20–24 | C-5 |

Applications De Recherche Scientifique

2-Bromo-5-iodopyridin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-iodopyridin-4-amine in biological systems involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-chloropyridin-4-amine

- 2-Bromo-5-fluoropyridin-4-amine

- 2-Iodo-5-bromopyridin-4-amine

Comparison:

- Uniqueness: The presence of both bromine and iodine atoms in 2-Bromo-5-iodopyridin-4-amine provides unique reactivity and selectivity in chemical reactions compared to its analogs with different halogen substituents.

- Reactivity: The larger atomic radius and higher polarizability of iodine compared to chlorine and fluorine make this compound more reactive in certain substitution and coupling reactions.

- Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific combination of bromine and iodine in this compound offers distinct advantages in terms of reaction pathways and product diversity.

Activité Biologique

2-Bromo-5-iodopyridin-4-amine is a halogenated pyridine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including both bromine and iodine substituents on the pyridine ring, contribute to its biological activity and versatility as a chemical building block.

The molecular formula of this compound is CHBrIN. The compound's halogen atoms allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules. The mechanism of action involves interactions with biological macromolecules, where the halogen atoms can form halogen bonds with amino acid residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to diverse biological effects .

Biological Applications

Enzyme Inhibition and Receptor Modulation

this compound is utilized in studies focusing on enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents. For instance, it has been used as a precursor in synthesizing selective inhibitors for various kinases .

Case Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of potency against different biological targets. For example, modifications to the compound have been shown to enhance metabolic stability and improve cell penetration, which are critical for drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Halogen Substituents | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-chloropyridin-4-amine | Br, Cl | Moderate enzyme inhibition |

| 2-Bromo-5-fluoropyridin-4-amine | Br, F | Enhanced binding affinity |

| 2-Iodo-5-bromopyridin-4-amine | I, Br | Increased reactivity in coupling reactions |

The presence of both bromine and iodine in this compound provides unique reactivity compared to its analogs, making it particularly useful in organic synthesis and medicinal applications .

Research Findings

Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutics. For example:

- Inhibition Studies : A study focused on the inhibition of methionyl-tRNA synthetase in Trypanosoma brucei showed that derivatives based on this compound could achieve significant potency (EC values in the low nanomolar range) while maintaining favorable pharmacokinetic properties .

- Metabolic Stability : Research indicated that modifications to the amino group of this compound resulted in improved metabolic stability in liver microsomes, which is crucial for enhancing the compound's bioavailability .

Propriétés

IUPAC Name |

2-bromo-5-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZOIVDCPWWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.